molecular formula C15H19N5O3S2 B2925657 N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide CAS No. 2097920-81-3

N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide

Cat. No.: B2925657
CAS No.: 2097920-81-3
M. Wt: 381.47
InChI Key: GSIFHMUZKUNFEI-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide is a sophisticated small molecule of significant interest in medicinal chemistry and antibacterial research. Its structure incorporates a 1,2,5-thiadiazole heterocycle, a privileged scaffold known for its diverse biological activities and role as a bioisostere for pyrimidine and other rings, which can fine-tune a compound's lipophilicity, solubility, and overall pharmacokinetic profile . The molecule's design, featuring a sulfonamide group and a piperazine linker, is representative of modern strategies in drug discovery aimed at targeting bacterial infections . Five-membered heterocycles, including the 1,2,5-thiadiazole in this compound, are essential structural components in numerous FDA-approved antibacterial drugs, influencing their spectrum of activity, potency, and physicochemical properties . Furthermore, the 1,2,5-thiadiazole scaffold is recognized for its metabolic stability and strong interactions with biomolecules, making it a valuable component in the design of novel therapeutic agents . This compound is supplied for research applications only, providing scientists with a high-quality chemical tool for probing new mechanisms of action, conducting structure-activity relationship (SAR) studies, and developing novel inhibitors to address the critical challenge of antibiotic resistance . It is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S2/c1-18(2)25(22,23)13-5-3-12(4-6-13)15(21)20-9-7-19(8-10-20)14-11-16-24-17-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIFHMUZKUNFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that the compound acts as a bidentate ligand, coordinating through the nitrogen atom. This suggests that it may interact with its targets by forming coordinate covalent bonds, which could alter the function of the target molecules.

Biochemical Pathways

Given the antimicrobial activity of similar compounds, it’s possible that this compound may interfere with essential biochemical pathways in microbial cells, leading to their death

Result of Action

Similar compounds have been reported to exhibit antimicrobial activity, suggesting that this compound may also have the ability to kill or inhibit the growth of microbes.

Biological Activity

N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a thiadiazole moiety and a piperazine ring, which are known to enhance biological interactions.

Molecular Structure and Characteristics

  • Molecular Formula : C₁₅H₁₉N₅O₃S₂
  • Molecular Weight : 381.5 g/mol
  • CAS Number : 2097920-81-3
PropertyValue
Molecular FormulaC₁₅H₁₉N₅O₃S₂
Molecular Weight381.5 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antiviral and Antimicrobial Properties

Recent studies have explored the antiviral properties of this compound. Research indicates that compounds with similar structures exhibit significant activity against various viruses, including HIV and influenza. For instance, compounds containing thiadiazole derivatives have shown enhanced affinity for viral proteins, leading to improved biological activity in vitro .

Cardiovascular Effects

A study investigated the cardiovascular effects of benzene sulfonamide derivatives, including this compound. The results demonstrated that certain sulfonamides could influence perfusion pressure and coronary resistance in isolated rat heart models. The compound was found to decrease perfusion pressure significantly compared to controls, indicating its potential as a therapeutic agent for cardiovascular conditions .

The biological activity of this compound may be attributed to its interaction with specific biomolecules. The docking studies suggest that it can bind effectively to calcium channels, influencing vascular tone and cardiac function. This mechanism is crucial for understanding how such compounds can modulate cardiovascular responses .

Study on Biological Activity

In a controlled experimental design, the effects of this compound were evaluated alongside other sulfonamide derivatives:

GroupCompoundDose
ControlKrebs-Henseleit solution only-
IIBenzene sulfonamide0.001 nM
IIICompound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-sulfonamide)0.001 nM
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nM
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001 nM
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-sulfonamide)0.001 nM

The findings indicated that the tested compound significantly reduced perfusion pressure over time compared to controls .

Pharmacokinetic Studies

Pharmacokinetic parameters were assessed using theoretical models such as ADME/PK and SwissADME. These studies highlighted the permeability characteristics of the compound across different biological membranes, suggesting favorable absorption profiles which are essential for its therapeutic efficacy .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : C₁₆H₂₀N₆O₃S₂
  • Molecular Weight : 408.5 g/mol (estimated based on analogs in and ).
  • Key Functional Groups :
    • Sulfonamide (-SO₂N(CH₃)₂) at the benzene para position.
    • Piperazine-1-carbonyl linker.
    • 1,2,5-Thiadiazol-3-yl substituent on the piperazine nitrogen.
Structural Analogs and Their Properties

The following table highlights structural analogs of the target compound, focusing on modifications to the sulfonamide, piperazine, or thiadiazole moieties:

Compound Name / ID Molecular Formula Molecular Weight Key Modifications Biological Activity (if reported) Reference
Target Compound C₁₆H₂₀N₆O₃S₂ 408.5 N,N-Dimethyl sulfonamide; 1,2,5-thiadiazole Not explicitly reported in evidence
4-[4-(6-Methoxypyridazin-3-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide C₁₈H₂₃N₅O₄S 405.5 Pyridazine replaces thiadiazole Not reported
1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine C₁₇H₁₆N₄OS 324.4 Naphthalene-carbonyl instead of sulfonamide Not reported
4-[4-(Tetrazolyl)piperazine-1-carbonyl]-benzenesulfonamide analog C₁₉H₂₀N₇O₃S 438.5 Tetrazole replaces thiadiazole IC₅₀ = 0.021 μM (Autotaxin inhibition)
N-Phenylpiperazine-1-carboxamide derivatives C₂₂H₂₄N₅O₃ 422.5 Carboxamide linker; no thiadiazole Antinociceptive activity in mice
Key Findings from Comparative Studies

In contrast, pyridazine (as in ) introduces a larger aromatic system, which may reduce solubility but improve π-π stacking interactions . Replacement of thiadiazole with tetrazole () significantly boosts enzyme inhibitory potency (IC₅₀ = 0.021 μM for Autotaxin), suggesting tetrazole’s stronger hydrogen-bonding capability .

Role of the Sulfonamide Group :

  • The N,N-dimethyl sulfonamide in the target compound likely improves metabolic stability compared to unsubstituted sulfonamides. Analogs with bulkier sulfonamide substituents (e.g., ’s N-butyl-N-methyl variant) show enhanced lipophilicity, which may affect blood-brain barrier penetration .

Piperazine-Linker Modifications: Piperazine-carbonyl linkers are critical for conformational flexibility.

Biological Activity Trends: Thiadiazole-containing compounds (e.g., ’s 7a–c) demonstrate notable cytotoxicity against cancer cell lines, with IC₅₀ values in the low micromolar range, attributed to thiadiazole’s ability to disrupt DNA synthesis . Piperazine-sulfonamide hybrids () show antinociceptive effects in vivo, likely via modulation of serotonin or dopamine receptors .

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldPurification
11,2-Diamine + dihaloalkane, DBU, reflux70-85%Column chromatography (SiO₂, EtOAc/hexane)
2EDC/HOBt, DMF, RT65-75%Recrystallization (ethanol/water)
3Sulfonyl chloride, NaHCO₃, THF80-90%Filtration and vacuum drying

Q. Critical Considerations :

  • Use anhydrous solvents to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC (GF254 plates) .

How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

Q. Basic Research Focus

  • ¹H/¹³C NMR :
    • Piperazine protons appear as a multiplet at δ 2.5–3.5 ppm.
    • Thiadiazole protons (if present) show deshielded signals at δ 8.0–9.0 ppm .
  • IR :
    • Sulfonamide S=O stretches at 1150–1250 cm⁻¹ and 1320–1380 cm⁻¹ .
    • Carbonyl (C=O) peak at ~1680 cm⁻¹ .
  • HRMS :
    • Molecular ion [M+H]⁺ should match the calculated mass (e.g., C₁₅H₁₉N₅O₃S₂: 397.09 g/mol) .

Validation : Compare with reference spectra of analogous piperazine-sulfonamide derivatives .

How do variations in the thiadiazole and piperazine substituents impact the compound's biological activity?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

SubstituentBiological Activity (IC₅₀)Mechanism
Thiadiazole (unmodified)2.5 μM (tyrosinase inhibition)Chelates active-site metal ions
N-Methylpiperazine1.8 μM (Dopamine D3 receptor)Enhances lipophilicity and blood-brain barrier penetration
Electron-withdrawing groups (e.g., -CF₃)Reduced activity (>10 μM)Disrupts hydrogen bonding with targets

Q. Methodological Approach :

  • Synthesize derivatives with systematic substituent changes.
  • Test in vitro enzyme/receptor assays (e.g., fungal tyrosinase or dopamine receptors ).

What computational strategies are effective in predicting the binding affinity of this compound to biological targets?

Q. Advanced Research Focus

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dopamine receptors).
  • Key interactions: Sulfonamide oxygen with Lys³.28 residue; thiadiazole with hydrophobic pockets .

Quantum Chemical Calculations :

  • DFT (B3LYP/6-31G*) optimizes geometry and electrostatic potential maps .

MD Simulations :

  • Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .

Validation : Compare computational results with experimental IC₅₀ values to refine force fields .

How should researchers address discrepancies in enzyme inhibition data across different studies?

Advanced Research Focus
Case Example : Conflicting IC₅₀ values for tyrosinase inhibition .
Resolution Strategies :

Standardize Assay Conditions :

  • Buffer pH (6.8 vs. 7.4), substrate concentration (0.1 mM vs. 0.5 mM) .

Control for Compound Stability :

  • Pre-incubate compound in assay buffer; check degradation via HPLC .

Validate with Orthogonal Methods :

  • Compare fluorometric vs. colorimetric readouts .

Q. Basic Research Focus

  • Temperature : -20°C in sealed, argon-purged vials .
  • Solubility : Store as a lyophilized powder; reconstitute in DMSO (10 mM stock) .
  • Degradation Signs : Yellow discoloration (oxidation of thiadiazole ring) .

Q. Stability Testing :

  • Monitor via HPLC every 6 months; >95% purity acceptable for biological assays .

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